molecular formula C17H22N4O2S2 B3564073 N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B3564073
M. Wt: 378.5 g/mol
InChI Key: JUROUUVVLBAMIE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole and its derivatives are well-known heterocyclic compounds that are integral to a variety of natural products and medicinal agents . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Mechanism of Action

Target of Action

The primary targets of N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules , which are known to interact with a variety of biological targets and exhibit a broad spectrum of biological activities .

Mode of Action

The sulfur atom of the thiadiazole ring in similar compounds is known to improve liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Biochemical Pathways

1,3,4-thiadiazoles are known to display a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes, suggesting good absorption and distribution . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazoles , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the physicochemical properties of a compound, including its liposolubility and ability to cross cellular membranes, can be influenced by factors such as ph and temperature .

Future Directions

1,3,4-Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Properties

IUPAC Name

N-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-17(2,3)19-14(23)11-24-16-21-20-15(25-16)18-13(22)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROUUVVLBAMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 3
N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 4
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N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 6
N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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